ethyl 5-[(E)-(benzylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate
Description
Ethyl 5-[(E)-(benzylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate is a benzofuran derivative featuring a benzylimino group at the 5-position, a chlorine atom at the 4-position, a methyl group at the 3-position, and an ethyl ester at the 2-position. The (E)-configuration of the imine bond ensures structural rigidity, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
ethyl 5-(benzyliminomethyl)-4-chloro-3-methyl-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-3-24-20(23)19-13(2)17-16(25-19)10-9-15(18(17)21)12-22-11-14-7-5-4-6-8-14/h4-10,12H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJXAVMXYKMIOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2Cl)C=NCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of ethyl 5-[(E)-(benzylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate can be achieved through a multi-step reaction. Generally, the synthesis begins with the preparation of the benzofuran ring, followed by the introduction of the chloro and methyl groups, and finally the formation of the imine and ester groups. Typical reaction conditions involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds.
Industrial Production Methods:
Industrial production of this compound might employ continuous flow reactors to optimize yield and purity. High-throughput screening methods and automated synthesis platforms can also be used to streamline the process, ensuring consistent quality and reducing production time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 5-[(E)-(benzylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate can undergo oxidation reactions, potentially forming oxidized derivatives with different biological activities.
Reduction: The imine group can be reduced to an amine group using reducing agents like sodium borohydride.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Major Products:
Oxidation: Oxidized derivatives with various oxygen-containing functional groups.
Reduction: Corresponding amine derivatives.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-[(E)-(benzylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate has garnered interest in several fields of scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has potential biological activities, including antibacterial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine: Preliminary studies suggest that derivatives of this compound might be explored as therapeutic agents for various diseases.
Industry: Its unique structural features make it valuable for material science applications, such as in the development of novel polymers and organic electronic materials.
Mechanism of Action
The mechanism by which ethyl 5-[(E)-(benzylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate exerts its effects depends on the specific biological context:
Molecular Targets: The compound can interact with enzymes, receptors, or DNA, affecting cellular processes.
Pathways Involved: It may interfere with metabolic pathways, signal transduction pathways, or gene expression regulation, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Imino Group
The imino group in benzofuran derivatives plays a critical role in modulating electronic and steric properties. Key analogs include:
Ethyl 5-[(tert-butylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate (Y512-7289)
- Molecular Formula: C₁₇H₂₀ClNO₃
- Molecular Weight : 321.8 g/mol
- Key Differences : The tert-butyl substituent introduces steric bulk compared to the benzyl group in the target compound. This may reduce solubility in polar solvents but enhance metabolic stability due to decreased enzymatic accessibility .
Ethyl 5-[(allylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate
- Molecular Formula: C₁₆H₁₆ClNO₃
- Molecular Weight : 305.76 g/mol
- Key Differences: The allyl group introduces an unsaturated bond, which could increase reactivity in electrophilic addition reactions.
Comparison with Halogen-Substituted Benzofurans
Ethyl 5-[(4-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
- Molecular Formula : C₂₀H₁₇ClO₄
- Molecular Weight : 364.8 g/mol
- Key Differences: Replacing the imino group with an ether linkage (benzyloxy) alters electronic properties, reducing planarity and conjugation. The chlorine atom at the 4-chlorobenzyl position may enhance lipophilicity compared to the target compound’s 4-chloro substitution on the benzofuran core .
5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran
- Molecular Formula : C₁₆H₁₃ClO₂S
- Molecular Weight : 312.8 g/mol
- Key Differences : The sulfinyl group at the 3-position introduces polarity and hydrogen-bonding capacity, which could improve solubility. The 4-methylphenyl substituent at the 2-position may enhance π-π stacking interactions in biological targets .
Pharmacological Activity Trends
While direct pharmacological data for the target compound are unavailable in the provided evidence, structural analogs suggest:
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Substituent (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|---|
| Target Compound | Benzylimino (5), Cl (4) | C₁₉H₁₇ClN₂O₃* | ~368.8* | Rigid (E)-imino bond |
| Ethyl 5-[(tert-butylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate | tert-Butylimino (5) | C₁₇H₂₀ClNO₃ | 321.8 | Enhanced steric bulk |
| Ethyl 5-[(allylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate | Allylimino (5) | C₁₆H₁₆ClNO₃ | 305.76 | Unsaturated allyl group |
| Ethyl 5-[(4-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate | 4-Chlorobenzyloxy (5) | C₂₀H₁₇ClO₄ | 364.8 | Ether linkage, lipophilic |
| 5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran | Sulfinyl (3), 4-MePh (2) | C₁₆H₁₃ClO₂S | 312.8 | Polar sulfinyl group |
*Estimated based on structural analogy.
Critical Analysis of Evidence
- Structural Data : NMR and crystallographic data for analogs (e.g., sulfinyl derivatives) highlight the importance of substituent effects on molecular conformation .
- Limitations : Direct data on the target compound’s synthesis, crystallography, or bioactivity are absent in the provided evidence. Further experimental studies are required to validate its properties.
Biological Activity
Ethyl 5-[(E)-(benzylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate (CAS: 1351800-23-1) is a synthetic compound belonging to the benzofuran class, characterized by its complex structure that includes a chloro group and a benzylimino moiety. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.
Antimicrobial Activity
Recent studies indicate that derivatives of benzofuran compounds exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. The minimum inhibitory concentration (MIC) values were found to range from 4.69 to 22.9 µM against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus .
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
Anticancer Activity
The compound has also shown promise in anticancer activity, particularly in inhibiting cell proliferation in various cancer cell lines. In vitro studies demonstrated that it can induce apoptosis in cancer cells, likely through the modulation of apoptotic pathways. For instance, the compound was evaluated in human lung cancer cells where it exhibited a dose-dependent decrease in cell viability .
Antioxidant Properties
Research has highlighted the antioxidant capabilities of this compound, suggesting its potential role in scavenging free radicals and reducing oxidative stress. This property is crucial for preventing cellular damage and could contribute to its anticancer effects.
Study on Antimicrobial Efficacy
In a study conducted by Umesha et al., the antimicrobial efficacy of various benzofuran derivatives was assessed, revealing that this compound exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics . The study emphasized the need for further exploration of structure-activity relationships to enhance efficacy.
Investigation of Anticancer Mechanisms
A detailed investigation into the anticancer mechanisms was performed on human breast cancer cells (MCF-7). The results indicated that treatment with this compound led to significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation . This study provides a foundation for future research into its potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
